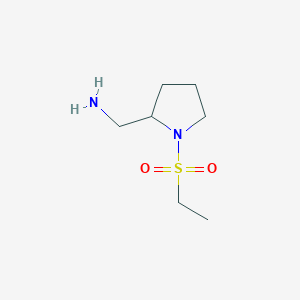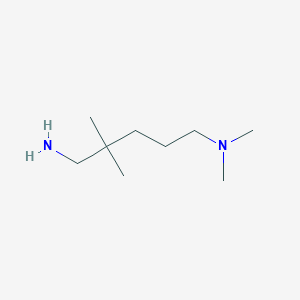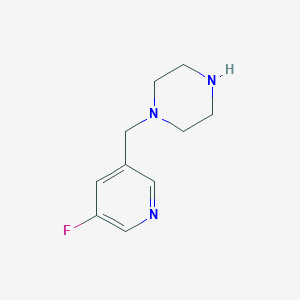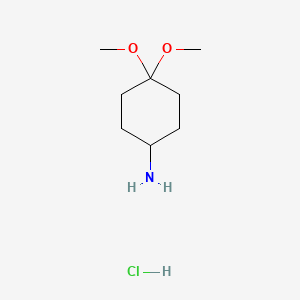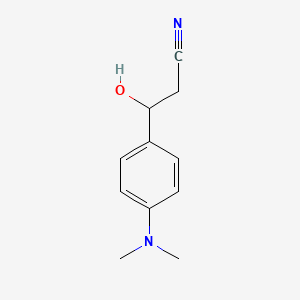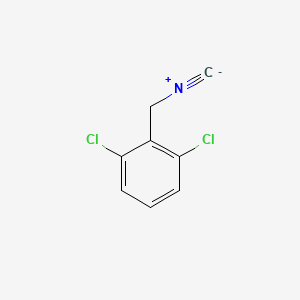
1,3-Dichloro-2-(isocyanomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-(isocyanomethyl)benzene is an organic compound with the molecular formula C8H5Cl2N It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an isocyanomethyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-(isocyanomethyl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-(isocyanomethyl)benzene. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The isocyanomethyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include amines or other reduced compounds.
Scientific Research Applications
1,3-Dichloro-2-(isocyanomethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(isocyanomethyl)benzene involves its interaction with specific molecular targets. The isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The chlorine atoms may also participate in interactions that influence the compound’s reactivity and stability.
Comparison with Similar Compounds
1,3-Dichlorobenzene: Lacks the isocyanomethyl group, making it less reactive in certain chemical reactions.
2,4-Dichloro-1-(isocyanomethyl)benzene: Has different substitution patterns, leading to variations in reactivity and applications.
1,2-Dichloro-3-(isocyanomethyl)benzene: Another isomer with distinct chemical properties.
Uniqueness: 1,3-Dichloro-2-(isocyanomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
1125-42-4 |
|---|---|
Molecular Formula |
C8H5Cl2N |
Molecular Weight |
186.03 g/mol |
IUPAC Name |
1,3-dichloro-2-(isocyanomethyl)benzene |
InChI |
InChI=1S/C8H5Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4H,5H2 |
InChI Key |
QKCSUBYJALFAQB-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]CC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


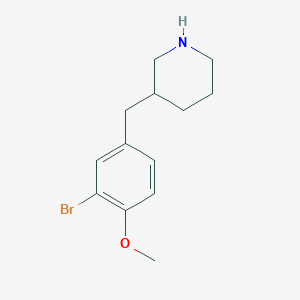
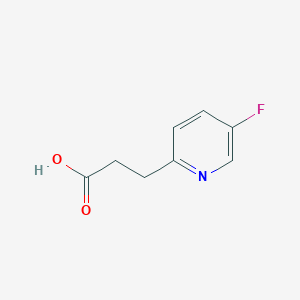


![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)
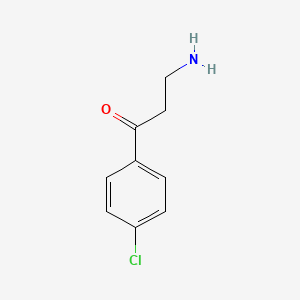
![(1S)-2,2,2-trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13606523.png)

![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)
